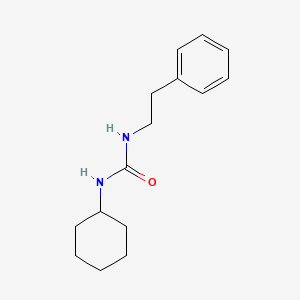

1-Cyclohexyl-3-(2-phenylethyl)urea

説明

1-cyclohexyl-3-(2-phenylethyl)urea is a member of benzenes.

生物活性

1-Cyclohexyl-3-(2-phenylethyl)urea (CHEBI: 742677) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This urea derivative is characterized by its unique structure, which includes a cyclohexyl group and a phenylethyl moiety, contributing to its pharmacological properties.

- Molecular Formula : C15H22N2O

- Molecular Weight : 246.35 g/mol

- CAS Number : 742677

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in metabolic pathways. Research indicates that this compound may inhibit specific enzymes, leading to altered biochemical pathways relevant in disease processes, particularly in cancer and neurological disorders.

Pharmacological Effects

This compound exhibits several pharmacological effects:

- Anticancer Activity : Studies suggest that this compound may inhibit the proliferation of cancer cells, possibly through the modulation of signaling pathways associated with cell growth and apoptosis.

- Neurological Effects : Preliminary research indicates potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Studies : A study demonstrated that this compound significantly reduced the viability of prostate cancer cells by inducing apoptosis through caspase activation pathways. The compound was tested at various concentrations, revealing a dose-dependent effect on cell survival rates.

- Neuroprotective Effects : In vitro studies using neuronal cell lines showed that treatment with this urea derivative led to decreased levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative stress, which is a significant factor in neurodegeneration.

- Enzyme Interaction : The compound has been shown to interact with key metabolic enzymes, affecting their activity and subsequently altering metabolic fluxes within cells. This interaction highlights its potential as a therapeutic agent in metabolic disorders.

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological profile is crucial for further development. Initial toxicity studies indicate that this compound exhibits low acute toxicity in animal models, but chronic exposure studies are necessary to fully elucidate its safety profile.

特性

IUPAC Name |

1-cyclohexyl-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c18-15(17-14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAMPQZPTKVFIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。